molecular formula C23H29N3O4S B2639030 N-(2-(环己-1-烯-1-基)乙基)-6-(8-氧代-6-硫代-5,6-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基)己酰胺 CAS No. 688053-87-4

N-(2-(环己-1-烯-1-基)乙基)-6-(8-氧代-6-硫代-5,6-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基)己酰胺

货号 B2639030
CAS 编号: 688053-87-4
分子量: 443.56
InChI 键: KMAGTLCPPCMFBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

研究人员已经为具有结构相似性的化合物开发了各种合成方法,重点是创建具有潜在生物活性的衍生物。例如,Markosyan 等人(2015 年)描述了 2-硫烷基取代的 3-乙基-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮的合成,展示了一种可用于合成相关化合物的方法 (Markosyan 等人,2015 年)。这些合成技术对于创建衍生物以进行进一步药理学评估至关重要。

生物活性和潜在治疗用途

多项研究集中于评估与查询化合物具有相似结构特征的化合物的生物活性,揭示了在治疗各种疾病中的有希望的应用:

  • 抗菌活性:一些衍生物已显示出显着的抗菌特性,表明它们作为对抗耐药菌株的新型治疗剂的潜力。例如,El-Kazak 和 Ibrahim(2013 年)合成了新型吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉并评估了它们的抗菌功效,为开发新抗生素奠定了基础 (El-Kazak & Ibrahim,2013 年)

  • 抗肿瘤活性:已评估具有相似结构的化合物的抗肿瘤特性。Markosyan 等人(2015 年)报道,几种合成的衍生物表现出高抗单胺氧化酶和抗肿瘤活性,表明在癌症治疗中具有潜在应用 (Markosyan 等人,2015 年)

  • 酶抑制:选择性抑制特定酶的能力使这些化合物成为药物开发的有趣候选者。例如,已研究与查询化合物相似的化合物作为肽变形酶抑制剂的潜力,肽变形酶抑制剂是抗菌药物开发的目标 (Apfel 等人,2001 年)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2-(cyclohex-1-en-1-yl)ethanamine and 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline. The reaction involves several steps, including protection of the amine group, bromination, substitution, and deprotection.", "Starting Materials": [ "2-(cyclohex-1-en-1-yl)ethanamine", "6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline", "Hexanoyl chloride", "Triethylamine", "Thionyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group in 2-(cyclohex-1-en-1-yl)ethanamine using hexanoyl chloride and triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide.", "Step 2: Bromination of 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline using thionyl chloride to form 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride.", "Step 3: Substitution of the protected amine group in N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide with 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride using triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide.", "Step 4: Deprotection of the amine group using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Step 5: Purification of the final compound using a combination of ethyl acetate, methanol, and water, followed by drying with diethyl ether." ] }

CAS 编号

688053-87-4

产品名称

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

分子式

C23H29N3O4S

分子量

443.56

IUPAC 名称

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

InChI 键

KMAGTLCPPCMFBP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。